molecular formula C14H9ClF3NO3 B2379932 5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid CAS No. 338977-66-5

5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid

Cat. No.: B2379932
CAS No.: 338977-66-5
M. Wt: 331.68
InChI Key: JEXMKCVWLJCMRU-UHFFFAOYSA-N
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Description

“5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid” is a specialty product used for proteomics research .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The chloride was transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” can be represented by the formula: C7H4ClF3 .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions of compounds similar to “this compound”. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Synthesis and Functionalization

  • The compound is used in the synthesis and functionalization of various pyridines. Cottet et al. (2004) explored regioexhaustive functionalization to convert chloro- and bromo-trifluoromethylpyridines into carboxylic acids, demonstrating its potential in chemical synthesis (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Antioxidant Activity

  • Tumosienė et al. (2019) synthesized derivatives of this compound and found potent antioxidant activities, indicating its potential in developing new antioxidants (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Intermediate in Biologically Active Compounds

Calcium-Channel Antagonist Activity

Crystal Structure Analysis

  • Ye and Tanski (2020) analyzed the crystal structure of a related compound, revealing a water-bridged hydrogen-bonding network, important for understanding molecular interactions (N. Ye & J. Tanski, 2020).

Logistic Flexibility in Preparation

  • Cottet and Schlosser (2004) demonstrated the logistic flexibility in preparing isomeric halopyridinecarboxylic acids, important for streamlined chemical synthesis (F. Cottet & M. Schlosser, 2004).

Insecticide Intermediate

  • Wen-bo (2011) synthesized an important intermediate of chlor-antraniliprole, a new insecticide, showing its application in pest control (Niu Wen-bo, 2011).

Regioexhaustive Functionalization

  • Cottet and Schlosser (2004) further tested the concept of regioexhaustive functionalization using chloro-trifluoromethylpyridines, contributing to the field of organic chemistry (F. Cottet & M. Schlosser, 2004).

Properties

IUPAC Name

5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-1-3-9(4-2-8)14(16,17)18/h1-5,7H,6H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXMKCVWLJCMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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